molecular formula C8H11N B7902178 Bicyclo[2.2.1]heptane-1-carbonitrile

Bicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B7902178
M. Wt: 121.18 g/mol
InChI Key: OJDABTNGJHBQFD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carbonitrile (CAS 103434-09-9, molecular formula: C₈H₁₁N, molecular weight: 121.18 g/mol) is a norbornane-derived nitrile with the cyano group positioned at the 1-carbon of the bicyclic framework. This compound is structurally rigid due to the bicyclo[2.2.1]heptane skeleton, which imparts unique steric and electronic properties.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDABTNGJHBQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Bicyclo[2.2.1]-5-heptene-2-carbonitrile

A seminal method involves the addition of hydrogen cyanide (HCN) to bicyclo[2.2.1]-5-heptene-2-carbonitrile under catalytic hydrogenation conditions. This two-step process first generates norbornane dicarbonitriles, which are subsequently reduced to the target compound.

Reaction Conditions and Catalysts
Raney cobalt catalysts, particularly those modified with manganese (Co: 76.0–57.5%, Al: 3.7–4.0%, Mn: 0.2–11.7%), are optimal for this transformation. For instance, a reaction conducted at 140°C for 3 hours with 3.9 mol ammonia and 0.68 mol water yielded 93.8% norbornane dimethylene amines, with <1% amide byproducts. The presence of water critically suppresses hydrolysis of the nitrile group, enhancing selectivity.

Mechanistic Insights
The reaction proceeds via adsorption of HCN onto the cobalt catalyst surface, followed by sequential hydrogenation of the double bond and stabilization of the nitrile moiety. Isotopic labeling studies suggest that ammonia acts as a proton shuttle, facilitating the transfer of hydrogen atoms to the substrate.

Diels-Alder Reaction and Isomerization Sequences

Two-Step Synthesis via Cyclopentadiene and Olefins

A patent-published method employs a Diels-Alder reaction between cyclopentadiene and C₃–C₄ olefins (e.g., 2-butene) to form bicyclo[2.2.1]heptene intermediates, which are isomerized to the target nitrile.

Key Steps

  • Diels-Alder Cyclization : Cyclopentadiene reacts with 2-butene at ambient pressure to yield 2-methylene-3-methylbicyclo[2.2.1]heptane.

  • Isomerization : The intermediate is treated with acidic or metal catalysts (e.g., AlCl₃) to induce skeletal rearrangement, forming bicyclo[2.2.1]heptane-1-carbonitrile.

Optimization Data

ParameterValueYield (%)Byproducts (%)
Temperature100–120°C78–82<5
Catalyst (AlCl₃)5 mol%853
Reaction Time6–8 hours807

This method is scalable but requires careful control of isomerization conditions to prevent ring-opening side reactions.

Organocatalytic Formal [4 + 2] Cycloadditions

Asymmetric Synthesis of Bicyclic Nitriles

A breakthrough in asymmetric synthesis involves organocatalytic formal [4 + 2] cycloadditions between α′-ethoxycarbonyl cyclopentenones and nitroolefins. Although demonstrated for carboxylates, this strategy is theoretically extendable to nitriles by substituting ethoxycarbonyl groups with cyano equivalents.

Catalyst System
Chiral tertiary amines (e.g., A ) activate substrates via hydrogen bonding, enabling enantioselective cyclization with up to 95% ee . For nitrile synthesis, replacing the ethoxycarbonyl moiety with a nitrile group would require adjusting the catalyst’s electronic properties to accommodate stronger electron-withdrawing effects.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]heptane-1-carbonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptane-1-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a scaffold for designing new drugs and bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it valuable for producing high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Positional Isomers: Bicyclo[2.2.1]heptane-2-carbonitrile

Key Differences :

  • Structure: The cyano group at the 2-position (CAS 3211-90-3) alters steric interactions and electron distribution compared to the 1-isomer.
  • Thermodynamic Data : The 2-carbonitrile exhibits a liquid-phase enthalpy of combustion (ΔcH°liquid) of -4739.2 ± 1.3 kJ/mol and solid-phase entropy (S°solid) of 241.7 J/mol·K ().
  • Physical Properties : Boiling point is 73–75°C at 10 mmHg (), though analogous data for the 1-isomer are unavailable.

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 95-11-4)

Key Differences :

  • Structure : Incorporates a double bond (hept-5-ene) adjacent to the nitrile group.
  • Reactivity : The unsaturated bond enables Diels-Alder and hydrogenation reactions (), unlike the saturated 1-carbonitrile.
  • Physical Properties : Molecular weight 119.16 g/mol, boiling point 13°C ().

Bicyclo[2.2.2]octane Derivatives

Key Differences :

  • Bridge Size : Larger bicyclo[2.2.2]octane framework reduces ring strain.
  • Reactivity : Forms six-membered cyclic products in palladium-catalyzed reactions, whereas bicyclo[2.2.1] systems yield five-membered rings ().

Substituted Derivatives

  • Dimethyl Variants: e.g., Bicyclo[2.2.1]heptane-1-carbonitrile,1,3-dimethyl (CAS 104516-97-4, ).
  • Propenyl-Substituted : e.g., Bicyclo[2.2.1]hept-5-ene-2-carbonitrile,2-(2-propen-1-yl)- (CAS 28144-18-5, –16). The allyl group introduces conjugation, altering electronic properties and enabling polymerization.

Physicochemical and Thermodynamic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) ΔcH°liquid (kJ/mol) S°solid (J/mol·K)
This compound 121.18 N/A N/A N/A
Bicyclo[2.2.1]heptane-2-carbonitrile 121.18 73–75 (at 10 mmHg) -4739.2 ± 1.3 241.7
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile 119.16 13 N/A N/A

Data from . N/A: Not available in provided evidence.

Q & A

Q. Methodology :

  • Diels-Alder Cycloaddition : A common approach involves the reaction of cyclopentadiene with acrylonitrile derivatives under thermal or catalytic conditions to form the bicyclic carbonitrile framework. Adjustments in reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene or dichloromethane) can optimize yield .
  • Functional Group Modification : Derivatives like Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 95-11-4) can be synthesized via nitrile group introduction to preformed bicyclic scaffolds using cyanide sources (e.g., KCN or TMSCN) in acidic media .

Basic: What are the key physical properties and solubility profiles of this compound?

Q. Methodology :

  • Physical Data : The compound has a molecular weight of 119.16 g/mol (for the hept-5-ene analog). Key properties include a boiling point of ~95°C (at 0.08 mmHg) and a density of 0.999 g/cm³ .
  • Solubility : It is highly soluble in acetone, benzene, ethanol, and ether, but poorly soluble in water. Solubility tests should be conducted at 25°C using UV-Vis or gravimetric analysis for validation .

Advanced: How can enantioselective synthesis of bicyclo[2.2.1]heptane derivatives be achieved?

Q. Methodology :

  • Organocatalytic Cycloaddition : A formal [4+2] cycloaddition using β-nitrostyrene derivatives and cyclic enamines, catalyzed by chiral thiourea or squaramide catalysts, yields enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates (up to 92% ee). Reaction conditions (e.g., DCM solvent, −20°C) and catalyst loading (5–10 mol%) are critical .
  • Chiral Resolution : Chromatographic separation (e.g., chiral HPLC with cellulose-based columns) or diastereomeric salt formation can resolve racemic mixtures .

Advanced: How can computational methods predict the stability and reactivity of bicyclo[2.2.1]heptane derivatives?

Q. Methodology :

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311++G**) evaluates bond dissociation energies (BDEs) and HOMO-LUMO gaps to assess thermal stability. For example, nitro-functionalized derivatives show lower impact sensitivity due to strong C–NO₂ bonds .
  • Molecular Dynamics (MD) : Simulates detonation velocities (D: 8.5–9.0 km/s) and pressures (P: 30–35 GPa) for high-energy density compounds .

Basic: What strategies are effective for functionalizing the bicyclo[2.2.1]heptane scaffold?

Q. Methodology :

  • Electrophilic Substitution : Nitration or halogenation (e.g., Cl, Br) at bridgehead positions using HNO₃/H₂SO₄ or NBS/light. Steric effects from the rigid scaffold require careful control of reaction time and temperature .
  • Nitrile Hydrolysis : Conversion to carboxylic acids via acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis, monitored by IR spectroscopy for CN (2250 cm⁻¹) to COOH (1700 cm⁻¹) transition .

Advanced: What role does the bicyclo[2.2.1]heptane scaffold play in medicinal chemistry?

Q. Methodology :

  • Drug Candidates : The scaffold’s rigidity enhances binding affinity to biological targets. Derivatives like LMV-6015 (antiviral) and AMG 221 (enzyme inhibitor) utilize substituent optimization (e.g., sulfonamide or ester groups) for pharmacokinetic profiling .
  • Bioisosterism : The bicyclic system mimics aromatic rings in bioactive molecules, reducing metabolic degradation. Structure-activity relationship (SAR) studies guide substituent placement .

Basic: What analytical techniques are optimal for characterizing this compound?

Q. Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify bridgehead protons (δ 1.5–2.5 ppm) and nitrile carbons (δ 120–125 ppm). 2D COSY and NOESY resolve stereochemistry .
  • GC-MS : Electron ionization (70 eV) fragments the scaffold at m/z 119 (M⁺) and 91 (base peak) for purity assessment .

Advanced: How do hydrogen-bonding interactions influence the molecular recognition of bicyclo[2.2.1]heptane derivatives?

Q. Methodology :

  • Crystallography : Single-crystal X-ray diffraction reveals sulfonamide groups (in derivatives) form hydrogen bonds with water or protein residues (e.g., NH···O=C). These interactions enhance solubility and target binding .
  • Molecular Docking : Software like AutoDock Vina predicts binding modes with enzymes (e.g., cyclooxygenase), guided by H-bond donor/acceptor counts from the nitrile or carbonyl groups .

Advanced: Can bicyclo[2.2.1]heptane derivatives serve as high-energy density materials (HEDMs)?

Q. Methodology :

  • Detonation Properties : Nitro- and azido-functionalized derivatives exhibit high heats of formation (ΔHf > 300 kJ/mol) and detonation velocities (D > 8 km/s). Stability tests (impact sensitivity > 10 J) prioritize low-sensitivity candidates .
  • Synthetic Routes : Azide-alkyne cycloaddition (CuAAC) introduces triazole rings, balancing energy content and stability .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodology :

  • Toxicity Data : While specific toxicity data are limited, nitriles generally require handling under fume hoods with PPE (gloves, goggles).
  • Regulatory Compliance : Follow EPA DSSTox guidelines (CAS 95-11-4) for waste disposal and exposure limits .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 2
Bicyclo[2.2.1]heptane-1-carbonitrile

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